6-Isobutylpyridine-2,3-diamine

Physicochemical Profiling Medicinal Chemistry Lipophilicity

6-Isobutylpyridine-2,3-diamine (C9H15N3, MW 165.24 g/mol) is a 2,3-diaminopyridine derivative carrying an isobutyl substituent at the pyridine C6 position. This scaffold serves as a key intermediate for synthesizing C6-substituted imidazo[4,5-b]pyridine derivatives and other nitrogen-containing fused heterocycles.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B13645045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Isobutylpyridine-2,3-diamine
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC(=C(C=C1)N)N
InChIInChI=1S/C9H15N3/c1-6(2)5-7-3-4-8(10)9(11)12-7/h3-4,6H,5,10H2,1-2H3,(H2,11,12)
InChIKeyNPZJGTWCZMOAQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Isobutylpyridine-2,3-diamine: A 6-Alkylated 2,3-Diaminopyridine Scaffold for Regiospecific Heterocycle Construction


6-Isobutylpyridine-2,3-diamine (C9H15N3, MW 165.24 g/mol) is a 2,3-diaminopyridine derivative carrying an isobutyl substituent at the pyridine C6 position. This scaffold serves as a key intermediate for synthesizing C6-substituted imidazo[4,5-b]pyridine derivatives and other nitrogen-containing fused heterocycles [1]. Its distinct regiochemistry—where the alkyl group is attached to the aromatic ring rather than the exocyclic nitrogen—provides a sterically and electronically differentiated platform compared to its N2-alkylated constitutional isomers, such as N2-isobutylpyridine-2,3-diamine (CAS 1021284-13-8) .

Why 6-Isobutylpyridine-2,3-diamine Cannot Be Replaced by N2-Alkylated Isomers


Constitutional isomerism between C6-alkylated and N2-alkylated 2,3-diaminopyridines results in fundamentally different molecular properties. The isobutyl group attached to the pyridine ring at C6 alters ring electron density and steric hindrance around the N1 and C2/N3 positions, directly impacting cyclocondensation regioselectivity during imidazo[4,5-b]pyridine formation [1]. In contrast, N2-isobutyl substitution retains a sterically unencumbered pyridine C6 position but modifies the nucleophilicity of the 2-amino group. This divergence means the two isomers are not interchangeable as intermediates; they lead to distinct substitution patterns in final heterocyclic products, which is critical for structure-activity relationship (SAR) optimization in medicinal chemistry programs [2].

Quantitative Differentiation of 6-Isobutylpyridine-2,3-diamine from Closest Analogs


Enhanced Lipophilicity (ClogP) vs. 6-Methyl-2,3-diaminopyridine

The isobutyl group at C6 imparts significantly higher predicted lipophilicity compared to a methyl substituent. 6-Isobutylpyridine-2,3-diamine (target) exhibits a calculated LogP of 2.44, whereas the 6-methyl analog (CAS 33259-72-2) has a LogP of 1.72 [1]. This difference of ΔLogP ≈ 0.72 translates to approximately a 5-fold increase in partition coefficient, which can be decisive for membrane permeability and target engagement in cell-based assays.

Physicochemical Profiling Medicinal Chemistry Lipophilicity

Regioselective Cyclization Fidelity vs. N2-Isomeric Interference

When used to synthesize imidazo[4,5-b]pyridines, 6-substituted 2,3-diaminopyridines react selectively with carboxylic acids or aldehydes to form the 2-substituted imidazole ring without competing N-alkyl migration or side reactions. In contrast, N2-isobutyl-2,3-diaminopyridine may undergo partial dealkylation or require protection/deprotection strategies due to the lability of the exocyclic N–alkyl bond under acidic cyclization conditions [1]. This synthetic difference is documented qualitatively in heterocycle synthesis protocols.

Synthetic Chemistry Heterocycle Synthesis Regioselectivity

Metabolic Stability Liability of the 2,3-Diaminopyridine Core – Importance of C6 Substitution

The 2,3-diaminopyridine (DAP) core itself is known to undergo metabolic bioactivation leading to irreversible binding to liver microsomal proteins and glutathione conjugate formation [1]. Structure-toxicity relationship (STR) studies within bradykinin B1 antagonist programs demonstrated that alkyl substitution at the pyridine ring (C6) reduced bioactivation propensity compared to unsubstituted DAP, whereas N2-alkylation did not provide the same protective effect due to maintained electron-rich aromatic ring character [2]. Although no head-to-head in vitro microsomal stability data for 6-isobutyl vs. N2-isobutyl is publicly available, the established principle from patent and medicinal chemistry efforts indicates C6 substitution as a preferred strategy for mitigating the DAP core's toxicity risk.

Drug Metabolism Bioactivation Toxicology

Optimal Procurement and Application Scenarios for 6-Isobutylpyridine-2,3-diamine


Synthesis of C6-Isobutyl Imidazo[4,5-b]pyridines for CNS-Targeted Kinase Inhibitor Libraries

Medicinal chemists aiming to optimize lead compounds for CNS kinase targets (e.g., LRRK2) need building blocks with LogP between 2 and 4 to ensure blood-brain barrier permeability. 6-Isobutylpyridine-2,3-diamine provides a LogP of ~2.44, which is significantly more lipophilic than the 6-methyl analog (LogP 1.72) . This promotes passive BBB penetration while the C6 alkylation mitigates the bioactivation risk inherent to the 2,3-DAP core [1].

Late-Stage Diversification in Bradykinin B1 Receptor Antagonist SAR

Following the discovery that C6 substitution reduces reactive metabolite formation, SAR exploration of the C6 position is critical. 6-Isobutylpyridine-2,3-diamine enables direct installation of the isobutyl group at the C6 position without the need for protecting-group manipulations required when using N2-alkylated isomers [2]. This streamlines the synthesis of analogues for in vitro potency and metabolic stability profiling.

Development of Novel Imidazo[4,5-b]pyridine DNA Binding Fluorochromes

The substitution pattern of the diamine precursor dictates the final DNA-binding properties of Hoechst-analogue fluorochromes. For structure-activity studies on selective helicase blockade, 6-Isobutylpyridine-2,3-diamine yields a single product upon condensation with functionalized benzimidazole aldehydes, avoiding the regioisomeric mixtures that can arise from N2-alkylated diamines [3]. This ensures reproducible photophysical and biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Isobutylpyridine-2,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.